molecular formula C13H8Cl3NO B14458367 2,3,8-Trichloro-10-methyl-10H-phenoxazine CAS No. 72403-92-0

2,3,8-Trichloro-10-methyl-10H-phenoxazine

Cat. No.: B14458367
CAS No.: 72403-92-0
M. Wt: 300.6 g/mol
InChI Key: SKCALCXENWISMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,8-Trichloro-10-methyl-10H-phenoxazine is a tricyclic heterocyclic compound that belongs to the phenoxazine family Phenoxazines are known for their unique structural properties, which include two benzene rings joined by an oxazine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,8-Trichloro-10-methyl-10H-phenoxazine typically involves the chlorination of 10-methyl-10H-phenoxazine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2, 3, and 8 positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,8-Trichloro-10-methyl-10H-phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,8-Trichloro-10-methyl-10H-phenoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,8-Trichloro-10-methyl-10H-phenoxazine involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anticancer agent. The compound also targets specific enzymes and proteins, inhibiting their activity and affecting cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,8-Trichloro-10-methyl-10H-phenoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacological agent .

Properties

CAS No.

72403-92-0

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

2,3,8-trichloro-10-methylphenoxazine

InChI

InChI=1S/C13H8Cl3NO/c1-17-10-4-7(14)2-3-12(10)18-13-6-9(16)8(15)5-11(13)17/h2-6H,1H3

InChI Key

SKCALCXENWISMW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC(=C(C=C2OC3=C1C=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.